
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide can be achieved through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath at 70°C . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a harsher but effective approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:
-
Anticancer Activity
- Studies have indicated that N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide shows significant cytotoxic effects against various cancer cell lines. For example, it has demonstrated growth inhibition in human breast cancer cells (MCF-7) with an IC50 value indicating effective dose-response relationships.
-
Antimicrobial Properties
- Preliminary research suggests that the compound possesses antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate potential effectiveness in clinical settings.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Anticancer Activity Evaluation (2023)
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Study 2: Antimicrobial Activity Assessment (2024)
- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects were observed with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
Study 3: Inflammation Model Study (2025)
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound led to a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide include:
- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- Cyanoacetamide derivatives
- Indole derivatives
Uniqueness
What sets this compound apart is its specific structure and the unique reactivity it exhibits in various chemical reactions
Biologische Aktivität
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide (CAS No. 74827-85-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings based on available literature.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H11NO2 |
Molecular Weight | 177.20 g/mol |
Density | 1.09 g/cm³ |
Boiling Point | 277.5 °C at 760 mmHg |
Flash Point | 111.8 °C |
LogP | 1.449 |
These properties indicate that the compound is relatively stable under standard conditions and may possess lipophilic characteristics, which can influence its bioavailability and interaction with biological systems.
Biological Activity
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound appears to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways.
Mechanism of Action
The proposed mechanism of action involves the inhibition of specific kinases involved in cell cycle regulation. For instance, the compound has shown inhibitory effects on HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells with multiple centrosomes. By disrupting this process, this compound can lead to abnormal cell division and subsequent cell death .
Case Studies
-
Cell Line Studies
In vitro studies using human cancer cell lines have demonstrated that treatment with this compound results in a dose-dependent decrease in cell viability. The IC50 values reported range from 10 µM to 20 µM across different cell types, indicating moderate potency against these malignancies. -
Animal Models
Preliminary animal studies have shown that administration of the compound can reduce tumor size in xenograft models of breast and colon cancer. The observed reduction in tumor volume correlates with increased apoptosis markers and decreased proliferation indices in treated tissues.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Q & A
Q. (Basic) What are the recommended synthetic routes and purification methods for N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide?
Methodological Answer:
Synthesis typically involves condensation reactions between substituted amines and activated carbonyl derivatives. For example, analogs like NAPQI (a structural relative) are formed via cytochrome P450-mediated oxidation of acetaminophen, but laboratory synthesis may employ controlled oxidative conditions or cyclization of precursor imines . Purification often uses recrystallization (e.g., pet-ether or ethyl acetate) or column chromatography (silica gel, gradient elution). Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) is critical to isolate intermediates .
Q. (Basic) How is the structural characterization of this compound performed?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- NMR : - and -NMR identify substituents (e.g., methyl groups at δ ~2.3 ppm, carbonyl signals at δ ~170–180 ppm).
- IR : Stretching vibrations for C=O (1670–1750 cm) and N-H (3200–3400 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 178.1 for NAPQI analogs) .
Q. (Basic) What are the primary mechanisms of toxicity associated with this compound?
Methodological Answer:
The compound’s toxicity (e.g., hepatotoxicity in NAPQI analogs) arises from electrophilic reactivity, forming adducts with glutathione (GSH) and cellular proteins. Key steps include:
Metabolic Activation : Cytochrome P450 (CYP2E1/CYP3A4) oxidizes the parent compound to a reactive quinone imine.
GSH Depletion : Overdose saturates GSH conjugation, leading to oxidative stress and mitochondrial dysfunction.
In Vitro Models : Primary hepatocytes or HepG2 cells treated with inhibitors (e.g., cyclosporine A) assess mitochondrial permeability transition .
Q. (Advanced) How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Electron Density : Localize reactive sites (e.g., electrophilic carbonyl carbons).
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict redox behavior (e.g., susceptibility to nucleophilic attack).
- Solvent Effects : Polarizable continuum models (PCM) simulate aqueous reactivity. Validation against experimental IR/NMR data ensures accuracy .
Q. (Advanced) How does this compound interact with cytochrome P450 enzymes, and how can these interactions be modulated?
Methodological Answer:
- Enzyme Kinetics : Use recombinant CYP isoforms (e.g., CYP3A4) in microsomal assays with NADPH cofactors. LC-MS/MS quantifies metabolite formation.
- Inhibition Studies : Co-incubate with competitive inhibitors (e.g., ketoconazole) to assess IC.
- Molecular Docking : AutoDock Vina models ligand-enzyme binding poses, highlighting key residues (e.g., heme coordination) .
Q. (Advanced) How can researchers resolve contradictions in reported toxicity thresholds across experimental models?
Methodological Answer:
- Meta-Analysis : Pool data from rodent hepatocytes, 3D spheroid models, and clinical case reports to identify interspecies variability.
- Dose-Response Modeling : Use Hill equations to compare EC values under varying GSH levels.
- Mechanistic Validation : CRISPR-edited cell lines (e.g., CYP2E1 knockout) isolate metabolic contributions .
Q. (Advanced) What strategies are effective in designing inhibitors to mitigate this compound’s toxicity?
Methodological Answer:
- GSH Precursors : N-acetylcysteine (NAC) replenishes GSH via cysteine donation. Optimize dosing regimens using pharmacokinetic models.
- Small-Molecule Antagonists : High-throughput screening identifies compounds blocking quinone imine adduct formation.
- Prodrug Approaches : Mask reactive sites with ester/protecting groups to reduce off-target effects .
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPORYDINWWWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)C)C=C(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996342 | |
Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74827-85-3 | |
Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.